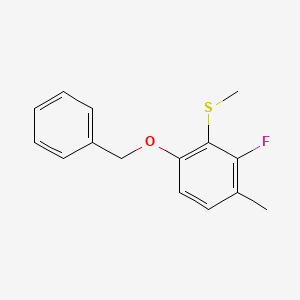

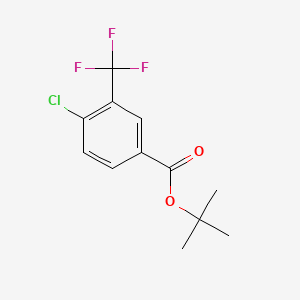

tert-Butyl 4-chloro-3-(trifluoromethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

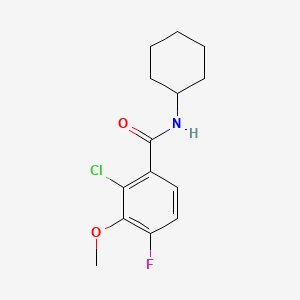

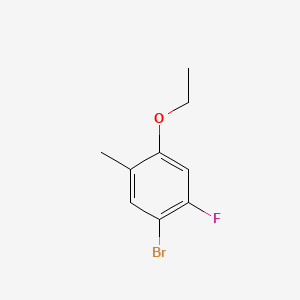

“tert-Butyl 4-chloro-3-(trifluoromethyl)benzoate” is a chemical compound that has gained attention in recent years due to its unique physical and chemical properties. It is part of a class of compounds that contain a trifluoromethyl (TFM, -CF3) group, which are found in many FDA-approved drugs .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of tert-butyl alcohol with hydrogen chloride . In the laboratory, concentrated hydrochloric acid is used. The conversion entails an SN1 reaction . Another synthesis method involves the reaction of aniline in methylene chloride with 4-chloro-3-(trifluoromethyl) phenyl isocyanate .Molecular Structure Analysis

The molecular formula of “this compound” is C12H13ClF3NO2 . The compound contains a trifluoromethyl group, which is a key structural motif in active agrochemical and pharmaceutical ingredients .Chemical Reactions Analysis

The compound undergoes a range of reactions. For instance, it can be chlorinated successfully using PCl3, allowing access to both aromatic acid chlorides and aliphatic acid chlorides in good yields . The reaction features simple conditions and a wide substrate scope .Scientific Research Applications

Synthesis of Salicylanilide Esters

“tert-Butyl 4-chloro-3-(trifluoromethyl)benzoate” can be used in the synthesis of salicylanilide esters, which are important intermediates in the production of various pharmaceuticals. The process typically involves a coupling reaction using N,N′-dicyclohexylcarbodiimide in dry N,N-dimethylformamide .

Ultra Trace Analysis

This compound may serve as an internal standard in the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method, which is crucial for environmental monitoring and pharmaceutical quality control .

Drug Potency Enhancement

The trifluoromethyl group in this compound could be utilized to enhance drug potency. Molecules with a -CF3 group attached to a tertiary stereogenic center have shown improved potency toward enzyme inhibition due to key hydrogen bonding interactions .

Synthesis of Sorafenib

It could be involved in the synthesis of Sorafenib, a medication used for the treatment of primary kidney cancer. The synthesis process includes reacting an aniline with 4-chloro-3-(trifluoromethyl) phenyl isocyanate .

Analytical and Spectroscopic Applications

The compound’s detailed analytical data, including NMR, HPLC, LC-MS, and UPLC, suggest its use in various spectroscopic methods for research and quality control in pharmaceuticals .

Chlorination Reactions

This ester could be used in chlorination reactions to access aromatic acid chlorides and aliphatic acid chlorides, which are valuable intermediates in organic synthesis .

Safety and Hazards

The safety data sheet for a similar compound, “tert-Butyl acrylate, stabilized”, suggests that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Future Directions

The future directions for “tert-Butyl 4-chloro-3-(trifluoromethyl)benzoate” and similar compounds are promising. Trifluoromethyl group-containing compounds are found in many FDA-approved drugs and exhibit numerous pharmacological activities . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name |

tert-butyl 4-chloro-3-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClF3O2/c1-11(2,3)18-10(17)7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBCPAODXBPNQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClF3O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.67 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.